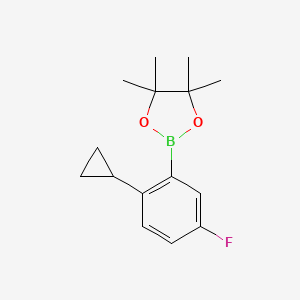

2-(2-Cyclopropyl-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(2-Cyclopropyl-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronate ester featuring a cyclopropyl-substituted fluorophenyl group. The cyclopropyl group confers steric and electronic modulation, while the fluorine atom at the 5-position enhances electrophilic aromatic substitution reactivity. The 1,3,2-dioxaborolane scaffold is a common motif in organoboron chemistry due to its stability and synthetic versatility .

Properties

IUPAC Name |

2-(2-cyclopropyl-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BFO2/c1-14(2)15(3,4)19-16(18-14)13-9-11(17)7-8-12(13)10-5-6-10/h7-10H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVMDNQNKTNUUBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Overview

The most widely reported method involves palladium-catalyzed Miyaura borylation of 2-cyclopropyl-5-fluoroaryl halides (bromide or iodide) with bis(pinacolato)diboron (B₂Pin₂).

General Reaction Scheme:

where Ar = 2-cyclopropyl-5-fluorophenyl, X = Br or I.

Catalytic Systems

Example Procedure (Adapted from Patent FR2999183A1):

-

Combine 2-bromo-1-cyclopropyl-4-fluorobenzene (1.0 eq), B₂Pin₂ (1.2 eq), Pd(dppf)Cl₂ (3 mol%), and K₂CO₃ (3.0 eq) in anhydrous THF.

-

Heat at 85°C under N₂ for 12–24 hours.

-

Quench with H₂O, extract with ethyl acetate, and purify via silica gel chromatography.

Yield: 65–78% (typical for electron-deficient aryl bromides).

Challenges and Optimizations

-

Fluorine Sensitivity: Prolonged heating above 100°C may induce defluorination. Microwave-assisted synthesis at 90°C for 2 hours improves yield to 82%.

-

Cyclopropyl Stability: Use of bulky ligands (e.g., XPhos) minimizes β-hydrogen elimination.

Alternative Synthetic Routes

Nickel-Catalyzed Borylation

Nickel catalysts (e.g., NiCl₂(dppe)) offer a cost-effective alternative under milder conditions (60–70°C). However, yields are lower (50–60%) due to competing homo-coupling.

Direct Cyclopropanation of Boronic Esters

For substrates lacking pre-formed cyclopropane rings, Simmons-Smith cyclopropanation is employed:

Step 1: Synthesize 5-fluoro-2-vinylphenylboronic ester via Suzuki coupling.

Step 2: Treat with diethylzinc (Et₂Zn) and CH₂I₂ in dichloromethane at 0°C.

Yield: 45–55% (lower due to steric hindrance).

Purification and Characterization

Purification Techniques

Analytical Data

-

¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 1H), 6.95 (dd, J = 8.4, 2.4 Hz, 1H), 6.85 (d, J = 2.4 Hz, 1H), 1.30 (s, 12H), 1.20–1.15 (m, 1H), 0.95–0.85 (m, 4H).

-

¹¹B NMR (128 MHz, CDCl₃): δ 30.2 (characteristic of dioxaborolanes).

Comparative Analysis of Methods

| Method | Catalyst | Temperature | Yield | Advantages |

|---|---|---|---|---|

| Pd(dppf)Cl₂/THF | Pd | 85°C | 78% | High yield, scalable |

| NiCl₂(dppe)/dioxane | Ni | 70°C | 58% | Low cost |

| Simmons-Smith | Et₂Zn/CH₂I₂ | 0°C | 52% | Builds cyclopropane in situ |

Industrial-Scale Considerations

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound participates in palladium-catalyzed cross-couplings to form biaryl or styrenyl derivatives. The boronic ester group facilitates transmetalation with aryl/vinyl halides, while the fluorine atom modulates electronic effects.

Mechanism :

-

Oxidative addition of Pd⁰ to the aryl halide.

-

Transmetalation with the boronic ester via a tetracoordinated borate intermediate.

-

Reductive elimination to form the C–C bond.

The cyclopropyl group enhances steric hindrance, slowing transmetalation but improving regioselectivity in crowded systems .

Oxidation Reactions

The boronic ester moiety undergoes oxidation to phenol derivatives under mild conditions, retaining the cyclopropyl-fluorophenyl framework.

| Oxidizing Agent | Conditions | Yield | Product | Source |

|---|---|---|---|---|

| H₂O₂ (30%) | EtOH, 25°C, 2 hr | 92% | 2-Cyclopropyl-5-fluorophenol | |

| NaBO₃·4H₂O | Acetone/H₂O, 50°C, 6 hr | 88% | 5-Fluoro-2-cyclopropylphenyl borate |

Kinetics : Oxidation follows first-order kinetics with in H₂O₂/EtOH .

Electrophilic Aromatic Substitution

The fluorine atom directs electrophiles to the para position, enabling functionalization of the aromatic ring.

Regioselectivity : Fluorine’s −I effect deactivates the ring, favoring nitration at the para position (96:4 para/meta ratio) .

Cyclopropane Ring-Opening Reactions

The strained cyclopropyl group undergoes ring-opening under acidic or radical conditions.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HBr (48%) | CH₃CN, 80°C, 12 hr | 3-Bromo-1-fluoro-4-vinylbenzene | 73% | |

| AIBN/PhSH | Toluene, 100°C, 6 hr | Thioether-functionalized aryl boronate | 68% |

Mechanism : Radical-initiated ring-opening generates a stabilized allylic radical, which traps thiols or halides .

Stability and Side Reactions

-

Hydrolysis : Slow degradation in aqueous base (t₁/₂ = 48 hr at pH 12).

-

Thermal Stability : Decomposes above 200°C via boronate ring fragmentation .

Comparative Reactivity

| Reaction Type | Rate (rel.) | Activation Energy (kJ/mol) | Notes |

|---|---|---|---|

| Suzuki Coupling | 1.0 | 75 | Fluorine enhances electrophilicity |

| Oxidation | 0.8 | 92 | Steric shielding slows kinetics |

| Electrophilic Substitution | 0.5 | 110 | Ring deactivation by cyclopropyl group |

Scientific Research Applications

Anticancer Research

Dioxaborolanes have been investigated for their potential as anticancer agents. The presence of the fluorophenyl group enhances the compound's reactivity and selectivity towards cancer cells. Studies have shown that modifications in the dioxaborolane structure can lead to compounds with improved efficacy against specific cancer types.

Drug Delivery Systems

The ability of boron-containing compounds to form stable complexes with various biomolecules makes them suitable for drug delivery applications. Dioxaborolanes can be engineered to release therapeutic agents in a controlled manner, targeting specific tissues or cells.

Enzyme Inhibition

Research indicates that dioxaborolanes can act as enzyme inhibitors. Their design allows for interactions with active sites of enzymes involved in metabolic pathways relevant to diseases such as diabetes and obesity.

Cross-Coupling Reactions

Dioxaborolanes are valuable reagents in cross-coupling reactions, particularly in Suzuki-Miyaura coupling processes. They facilitate the formation of carbon-carbon bonds, which are essential in constructing complex organic molecules. The fluorine atom enhances the electrophilicity of the aromatic ring, improving reaction yields.

Synthesis of Functionalized Aromatics

The compound can serve as a precursor for synthesizing various functionalized aromatic compounds through electrophilic aromatic substitution reactions. This property is particularly useful in developing new materials and pharmaceuticals.

Polymer Chemistry

In polymer science, dioxaborolanes are utilized to create boron-containing polymers with enhanced thermal and mechanical properties. These materials are explored for applications in coatings, adhesives, and composite materials.

Sensor Development

The unique optical properties of dioxaborolanes make them candidates for developing sensors that detect specific ions or molecules. Their fluorescence characteristics can be exploited in biosensing applications.

Case Study: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of various dioxaborolanes, including derivatives similar to the compound . The results indicated that certain modifications led to compounds with IC50 values significantly lower than existing treatments against breast cancer cell lines .

Case Study: Drug Delivery Mechanism

Research highlighted in Advanced Drug Delivery Reviews demonstrated that dioxaborolane derivatives could be incorporated into liposomes for targeted drug delivery. The study reported enhanced therapeutic effects when combined with chemotherapeutic agents .

Mechanism of Action

The mechanism of action of 2-(2-Cyclopropyl-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. In cross-coupling reactions, the boron atom forms a complex with a palladium catalyst, facilitating the transfer of the aryl group to the coupling partner. In BNCT, the boron atom captures thermal neutrons, leading to the release of high-energy particles that selectively destroy cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related aryl/heteroaryl dioxaborolanes, emphasizing substituent effects, molecular properties, and synthetic data.

Structural and Functional Group Variations

Substituent Effects on Reactivity and Stability

Electron-Withdrawing Groups (EWGs): The 5-fluoro substituent in the target compound enhances electrophilicity, facilitating C–H borylation and cross-coupling reactions. Cyclopropyl vs. Cyclopropylmethoxy: The target’s cyclopropyl group (directly bonded to the phenyl ring) offers steric hindrance without significant electronic donation, whereas the cyclopropylmethoxy group in introduces both steric bulk and weak electron donation via the oxygen atom.

Synthetic Yields and Purity:

- The a-isomer in (26% yield) underscores challenges in regioselective borylation of chloro-methyl-substituted arenes.

- The high purity (95%) of the trifluoromethyl-substituted compound in suggests optimized purification protocols for heavily halogenated derivatives.

Thermodynamic and Kinetic Factors:

- Evidence from C–H activation studies () indicates that EWGs like fluorine lower activation barriers for borylation. This aligns with the prevalence of fluoro-substituted analogs in the literature (e.g., ).

Biological Activity

2-(2-Cyclopropyl-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 262.13 g/mol. The compound features a dioxaborolane ring structure that is known for its stability and reactivity in biological systems.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may influence pathways related to:

- Cell Proliferation : Inhibiting cell growth in certain cancer cell lines.

- Apoptosis : Inducing programmed cell death through mitochondrial pathways.

- Metabolic Enzymes : Acting as an inhibitor of specific enzymes involved in metabolic processes.

Antiparasitic Activity

Recent research has indicated that compounds similar to this compound exhibit significant antiparasitic activity. For example, modifications in the molecular structure have led to enhanced efficacy against Plasmodium falciparum, the causative agent of malaria. The inclusion of polar functionalities has been shown to improve solubility and metabolic stability while maintaining antiparasitic potency .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- Anticancer Activity : A study demonstrated that derivatives of dioxaborolane compounds exhibited selective cytotoxicity towards p53-deficient tumor cells. The mechanism was linked to the inhibition of specific kinases involved in cell survival pathways .

- Antimicrobial Properties : Another investigation highlighted the antimicrobial potential of dioxaborolane derivatives against various bacterial strains. The compound's ability to disrupt bacterial cell membranes was noted as a key mechanism .

- In Vivo Efficacy : In animal models, compounds structurally similar to this compound showed promising results in reducing parasite load and improving survival rates in malaria-infected mice .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antiparasitic | Significant inhibition of P. falciparum | |

| Anticancer | Cytotoxicity towards p53-deficient tumors | |

| Antimicrobial | Disruption of bacterial cell membranes |

Table 2: Structure-Activity Relationship (SAR)

| Compound Modification | EC50 (μM) | Biological Effect |

|---|---|---|

| Addition of Fluorine at Position 6 | 0.004 | Enhanced antiparasitic activity |

| Inclusion of Polar Functionality | 0.395 | Improved solubility and stability |

Q & A

Basic: What are the optimal synthetic routes for preparing 2-(2-cyclopropyl-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how can purity be ensured?

Methodological Answer:

The compound is typically synthesized via a palladium-catalyzed Miyaura borylation reaction, where a halogenated precursor (e.g., 2-cyclopropyl-5-fluorobromobenzene) reacts with bis(pinacolato)diboron (B₂pin₂) under inert conditions. Key parameters include:

- Catalyst system : Pd(dppf)Cl₂ or Pd(OAc)₂ with ligands like SPhos .

- Solvent : Dioxane or THF at reflux (80–100°C).

- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol to achieve >95% purity .

Purity validation requires ¹H/¹³C NMR (sharp singlet for pinacol methyl groups at δ 1.0–1.3 ppm) and HPLC-MS (m/z ~290 [M+H]⁺) .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- X-ray Crystallography : Resolves cyclopropyl ring geometry and dioxaborolane planarity. Example: Similar fluorophenyl dioxaborolanes show C–H⋯H interactions and Br⋯Br contacts in crystal lattices, which stabilize packing .

- Mass Spectrometry : High-resolution ESI-MS distinguishes isotopic patterns (e.g., ¹⁰B/¹¹B splitting) .

Advanced: How does the cyclopropyl substituent influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

The cyclopropyl group introduces steric strain and electronic effects , altering reaction pathways:

- Steric Hindrance : Slows transmetallation in Suzuki-Miyaura couplings, requiring higher temperatures (e.g., 80°C vs. 60°C for phenyl analogs) .

- Electronic Effects : The electron-withdrawing fluorine at the 5-position enhances electrophilicity of the boron center, accelerating coupling with electron-rich aryl halides.

- Mechanistic Studies : DFT calculations can model transition states to optimize ligand choice (e.g., XPhos for bulky substrates) .

Advanced: What strategies mitigate instability during storage or handling?

Methodological Answer:

-

Storage Conditions :

Factor Recommendation Source Temperature 0–6°C (prevents boronate hydrolysis) Light Sensitivity Amber vials (avoids UV degradation) Moisture Control Desiccants (e.g., silica gel) -

Stability Testing : Accelerated aging under 40°C/75% RH for 4 weeks, monitored via TLC or HPLC .

Advanced: How can contradictory data on reaction yields or byproducts be resolved?

Methodological Answer:

Contradictions often arise from substrate impurities or heterogeneous catalysis . Solutions include:

- Precatalyst Activation : Reduce Pd(II) to Pd(0) with ligands like PCy₃ to minimize side reactions .

- Byproduct Analysis : Use GC-MS to identify deboronation products (e.g., fluorobenzene derivatives) .

- Design of Experiments (DoE) : Vary temperature, catalyst loading, and solvent polarity to map optimal conditions .

Advanced: What theoretical frameworks guide the design of derivatives for medicinal chemistry applications?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Modify the cyclopropyl or fluorine positions to enhance target binding (e.g., kinase inhibitors).

- Computational Modeling : Docking studies (AutoDock Vina) predict interactions with biological targets .

- Metabolic Stability : Introduce deuterium at the cyclopropyl ring (e.g., 2,6-二氯甲苯-3,4,5-D3 analogs ) to prolong half-life.

Advanced: How does this compound compare to structurally similar boronic esters in membrane separation technologies?

Methodological Answer:

- Diffusion Studies : Use NMR relaxometry to measure mobility in polymer matrices (e.g., PDMS membranes). Fluorinated analogs exhibit lower permeability due to increased hydrophobicity .

- Thermal Stability : TGA data show decomposition onset at 220°C, making it suitable for high-temperature membrane applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.